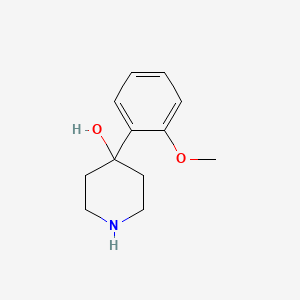

4-(2-Methoxyphenyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOZXQKXHODOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442746 | |

| Record name | 4-(2-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81950-85-8 | |

| Record name | 4-(2-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Piperidine Chemistry

The story of piperidine (B6355638) chemistry begins in 1850 with the Scottish chemist Thomas Anderson, who first isolated the parent compound, piperidine, from piperine, the pungent compound in black pepper. wikipedia.org This discovery marked the entry of a new class of heterocyclic amines into the world of organic chemistry. Initially, research focused on the isolation and characterization of naturally occurring piperidine alkaloids, which are abundant in various plants. wikipedia.orgijnrd.org These natural products, with their diverse and potent biological activities, provided the initial impetus for chemists to explore the synthesis of piperidine derivatives.

The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.org Over the decades, a vast array of synthetic methodologies has been developed to create substituted piperidines, including hydrogenation and reduction of pyridine derivatives, alkene cyclization, and various cascade reactions. nih.gov This has allowed for the creation of a diverse chemical space of piperidine-containing molecules for various applications.

Significance of the 4 Substituted Piperidine Scaffold in Contemporary Chemical Science

The 4-substituted piperidine (B6355638) scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide range of pharmaceuticals and biologically active compounds. nih.govlifechemicals.com Its prevalence stems from several key features. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets like receptors and enzymes. lifechemicals.com Furthermore, the nitrogen atom in the ring can act as a proton acceptor or a point of substitution, influencing the compound's physicochemical properties such as solubility and basicity. solubilityofthings.com

The introduction of substituents at the 4-position of the piperidine ring has proven to be a particularly fruitful strategy in drug discovery. nih.gov This position allows for the introduction of various functional groups that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. thieme-connect.com As a result, 4-substituted piperidines are found in drugs targeting a wide array of conditions, including those affecting the central nervous system, inflammation, and infectious diseases. ijnrd.orgnih.gov

Rationale for Dedicated Academic Investigation of 4 2 Methoxyphenyl Piperidin 4 Ol

The specific compound 4-(2-Methoxyphenyl)piperidin-4-ol combines the established piperidine (B6355638) scaffold with a 2-methoxyphenyl group and a hydroxyl group at the 4-position. This unique combination of functional groups provides a compelling reason for its dedicated academic investigation. The 2-methoxyphenyl group, with its potential for various intermolecular interactions, and the tertiary alcohol at the 4-position, make this compound a valuable building block in the synthesis of more complex molecules.

While specific research solely dedicated to this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that are of significant interest. For instance, related 1-(2-methoxyphenyl)piperazine (B120316) derivatives are investigated as ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The core structure of 4-hydroxypiperidine (B117109) itself is a key component in the synthesis of various pharmaceutical agents. chemicalbook.com Therefore, the investigation of this compound is likely driven by its potential as a precursor or an analogue in the development of novel therapeutics.

Below is a table summarizing some of the key chemical information for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H17NO2 |

| InChI | InChI=1S/C12H17NO2/c1-15-11-7-3-2-6-10(11)12(14)5-8-13-9-4-12/h2-3,6-7,13-14H,4-5,8-9H2,1H3 |

| InChIKey | Not readily available |

| Canonical SMILES | COC1=CC=CC=C1C2(CCNCC2)O |

Current State of Research and Emerging Areas of Focus for 4 2 Methoxyphenyl Piperidin 4 Ol

Strategies for Constructing the 4-Arylpiperidin-4-ol Core

The construction of the 4-arylpiperidin-4-ol core can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and control over substitution patterns.

Mannich-Type Reactions for Piperidin-4-one Precursors

The Mannich reaction is a cornerstone in the synthesis of piperidine (B6355638) derivatives, providing a powerful method for the construction of piperidin-4-one precursors. google.comnih.govnih.gov These precursors are then readily converted to the target 4-arylpiperidin-4-ols via the addition of an appropriate organometallic reagent. The classical Mannich reaction for this purpose involves a one-pot condensation of an aromatic aldehyde, a ketone, and an amine. google.comdtic.milasianpubs.org For the synthesis of a precursor to this compound, 2-methoxybenzaldehyde (B41997) would be a key starting material.

The general scheme for the Mannich condensation to form a piperidin-4-one is depicted below:

Scheme 1: General Mannich Condensation for Piperidin-4-one Synthesis

Where Ar is an aryl group, R1 and R2 are alkyl or hydrogen, and R3 is an alkyl or aryl group.

This is followed by the addition of an organometallic reagent to the ketone:

Scheme 2: Aryl addition to Piperidin-4-one

A variety of reaction conditions have been explored to optimize the yield and purity of the resulting piperidin-4-ones. The use of green solvents, such as deep eutectic solvents (DES) composed of glucose and urea, has been shown to be an effective and environmentally benign medium for this transformation. asianpubs.org

| Aryl Aldehyde | Ketone/Amine Source | Product | Yield (%) | Reference |

| Benzaldehyde | Acetone (B3395972), Ammonium (B1175870) acetate | 2,6-Diphenylpiperidin-4-one | 75 | asianpubs.org |

| Salicylaldehyde | Acetone, Ammonium acetate | 2,6-Di(2-hydroxyphenyl)piperidin-4-one | 70 | asianpubs.org |

This table showcases the synthesis of various piperidin-4-one precursors using the Mannich reaction.

Multicomponent Reaction Approaches to Piperidine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like piperidines. nih.govnih.govmdpi.com These reactions combine three or more starting materials in a single synthetic operation, rapidly generating molecular diversity. While direct one-pot synthesis of this compound via an MCR is not widely reported, MCRs are instrumental in creating highly functionalized piperidine precursors. For instance, a four-component reaction involving an indole-3-carboxaldehyde, an aromatic aldehyde, and two equivalents of ammonium iodide can lead to the formation of a pyrimido[4,5-b]indole core, demonstrating the power of MCRs in constructing complex nitrogen-containing heterocycles. mdpi.com

A hypothetical MCR approach to a 4-aryl-4-hydroxypiperidine could involve the reaction of an aromatic aldehyde, an amine, a β-ketoester, and a reducing agent in a one-pot process.

Intramolecular Cyclization Techniques for Piperidine Ring Formation

Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of the piperidine ring. dtic.milnih.gov This approach involves the formation of a key carbon-nitrogen or carbon-carbon bond within a linear precursor to close the six-membered ring. A notable example is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied to the synthesis of substituted piperidine derivatives. nih.gov

In the context of this compound, a potential intramolecular cyclization route could involve the synthesis of a δ-amino epoxide derived from 2-methoxybenzaldehyde. The subsequent base- or acid-catalyzed intramolecular ring-opening of the epoxide by the amine would lead to the formation of the 4-hydroxypiperidine ring.

Another approach involves the Prins-type cyclization of homoallylic amines with aldehydes. youtube.com The reaction of an appropriately substituted homoallylic amine with an aldehyde, promoted by a Lewis acid, can yield a 4-hydroxypiperidine with high diastereoselectivity.

| Cyclization Strategy | Precursor | Product | Key Features | Reference |

| Intramolecular Reductive Cyclization | Conjugated keto-azide | 2,3,6-trisubstituted piperidine | Stereoselective, access to functionalized piperidines | nih.gov |

| Prins-type Cyclization | Homoallylic amine and aldehyde | 4-hydroxypiperidine | High diastereoselectivity | youtube.com |

This table highlights different intramolecular cyclization strategies for piperidine synthesis.

Reductive Amination Pathways in Piperidine Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be effectively employed in the synthesis of piperidine rings. chim.itcommonorganicchemistry.com This methodology can be applied in an intramolecular fashion, where a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl) undergoes cyclization and reduction in a single step.

A common strategy involves the use of a δ-amino ketone as the precursor. The intramolecular reaction between the amine and the ketone forms a cyclic iminium ion, which is then reduced in situ to the piperidine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for iminium ions over ketones. commonorganicchemistry.com

For the synthesis of this compound, a precursor such as 5-amino-1-(2-methoxyphenyl)-1-pentanone could be subjected to intramolecular reductive amination to furnish the desired piperidine ring.

| Reducing Agent | Substrate Compatibility | Common Solvents | Reference |

| Sodium cyanoborohydride (NaBH3CN) | Tolerates ketones and aldehydes | Methanol, Ethanol | commonorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Water-sensitive | Dichloromethane, Dichloroethane | commonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH4) | Added after imine formation | Methanol, Ethanol | commonorganicchemistry.com |

This table summarizes common reducing agents used in reductive amination.

Stereoselective and Asymmetric Synthesis of this compound and Analogs

The development of stereoselective methods for the synthesis of 4-arylpiperidin-4-ols is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry.

Application of Chiral Auxiliaries in Piperidine Derivatization

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. researchgate.netresearchgate.netyoutube.com In the context of 4-arylpiperidin-4-ol synthesis, a chiral auxiliary can be temporarily attached to the piperidine precursor to direct the stereoselective addition of a nucleophile.

A common strategy involves the use of a chiral auxiliary-derived piperidin-4-one. The addition of an organometallic reagent, such as a Grignard or organolithium reagent, to the carbonyl group is then directed by the steric and electronic properties of the chiral auxiliary, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched 4-hydroxypiperidine.

Evans' oxazolidinone auxiliaries and camphor-derived auxiliaries are among the most widely used for this purpose. researchgate.netresearchgate.net The choice of auxiliary and reaction conditions can significantly influence the degree of stereoselectivity.

| Chiral Auxiliary | Type of Reaction | Key Advantage | Reference |

| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations | High diastereoselectivity, reliable | researchgate.net |

| Camphor-derived auxiliaries | Diels-Alder reactions, Alkylations | Good stereocontrol, often derived from inexpensive natural sources | researchgate.net |

| Pseudoephedrine | Alkylations | Forms a rigid chelate to direct alkylation | youtube.com |

This table provides examples of chiral auxiliaries and their applications in asymmetric synthesis.

The asymmetric synthesis of a related compound, (+)- and (-)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one, was achieved using a chiral auxiliary to control the stereochemistry of a [4+2] cycloaddition, highlighting the utility of this approach in generating enantiomerically pure complex molecules. nih.gov

Catalytic Asymmetric Induction in Piperidine Ring Construction

The demand for enantiomerically pure piperidine derivatives has driven significant research into catalytic asymmetric methods for constructing the piperidine ring. These methods aim to control the stereochemistry during the formation of the heterocyclic core, providing access to specific stereoisomers.

A notable approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine (B122466), followed by an aldehyde trapping and ring expansion sequence. This strategy delivers β-hydroxy piperidines with high stereoselectivity. nih.gov For instance, this methodology has been successfully applied in a concise, five-step catalytic asymmetric synthesis of the neurokinin-1 receptor antagonist, (+)-L-733,060. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions have also emerged as a powerful tool. This method utilizes arylboronic acids and pyridine (B92270) derivatives to produce 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org Subsequent reduction then affords a diverse range of enantioenriched 3-piperidines. snnu.edu.cnorganic-chemistry.org The reaction tolerates a wide variety of functional groups, making it a versatile route to chiral piperidines. snnu.edu.cnorganic-chemistry.org

Gold catalysis has also been employed in the modular and stereoselective synthesis of substituted piperidin-4-ols. nih.gov A one-pot sequence involving a gold-catalyzed cyclization of N-homopropargyl amides, chemoselective reduction, and a spontaneous Ferrier rearrangement affords piperidin-4-ols with excellent diastereoselectivities. nih.gov This approach is highly flexible and allows for enantioselective synthesis by starting with chiral amines derived from chiral sulfinyl imines. nih.gov

| Catalyst/Reagent System | Key Transformation | Stereochemical Outcome | Reference |

| Chiral Base/Aldehyde | Deprotonation-Trapping-Ring Expansion | High Enantioselectivity | nih.gov |

| Rhodium/[P,N]-Ligand | Asymmetric Reductive Heck Reaction | High Enantioselectivity | snnu.edu.cnorganic-chemistry.org |

| Gold(I)/Acid | Cyclization/Reduction/Rearrangement | High Diastereoselectivity | nih.gov |

| Ruthenium(II) Complex | Asymmetric Hydrogenation | High Enantioselectivity | nih.gov |

Diastereoselective Control in Forming 4-Substituted Piperidinols

Achieving diastereoselective control is paramount when synthesizing 4-substituted piperidinols, which possess multiple stereocenters. Various strategies have been developed to influence the relative stereochemistry of the substituents on the piperidine ring.

One effective method is the aza-Prins cyclization, which has been used to synthesize cis-4-hydroxypiperidines with high diastereoselectivity. rsc.org This approach allows for the creation of a quaternary stereocenter at the C4 position. rsc.org Another strategy involves the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones, which yields 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. nih.gov

Radical cyclizations also offer a pathway to stereocontrolled piperidine synthesis. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters leads to 2,4,5-trisubstituted piperidines, with a notable preference for two out of the four possible diastereoisomers. acs.org

Furthermore, a versatile methodology for accessing chiral zwitterionic non-racemic bicyclic lactams has been developed, which serves as a precursor for the diastereoselective synthesis of 2-substituted-4-hydroxy piperidines. rsc.org This method utilizes an intramolecular non-classical Corey–Chaykovsky ring-closing reaction as the key step to generate new stereogenic centers with high diastereoselectivity. rsc.org

| Method | Key Intermediate/Reaction | Diastereomeric Outcome | Reference |

| Aza-Prins Cyclization | Homoallylic amines and ketoaldehydes | High cis-selectivity | rsc.org |

| Cu(I)-Catalyzed Reductive Aldol Cyclization | α,β-Unsaturated amides and ketones | High diastereoselectivity | nih.gov |

| Radical Cyclization | Stabilized radicals and α,β-unsaturated esters | Good to excellent diastereomeric ratios | acs.org |

| Corey–Chaykovsky Ring-Closing | Chiral zwitterionic bicyclic lactams | High diastereoselectivity | rsc.org |

Methodologies for Introducing the 2-Methoxyphenyl Moiety at the Piperidine 4-Position

The introduction of the 2-methoxyphenyl group at the 4-position of the piperidine ring is a critical step in the synthesis of this compound. This is typically achieved through carbon-carbon bond-forming reactions or nucleophilic aromatic substitution.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming the C-C bond between the piperidine ring and the 2-methoxyphenyl group. These reactions offer a modular and efficient way to assemble complex molecules. For instance, Ni-electrocatalytic decarboxylative cross-coupling has been shown to be effective for the chemoselective coupling of hydroxypiperidines with aryl iodides. chemistryviews.org This method allows for the direct and diastereoselective synthesis of compounds like N-Boc-3-hydroxy-2-phenylpiperidine. chemistryviews.org

Nucleophilic Aromatic Substitution Strategies for Aromatic Attachment

Nucleophilic aromatic substitution (SNAr) provides an alternative route for attaching the 2-methoxyphenyl group. In this type of reaction, a nucleophile displaces a leaving group on an activated aromatic ring. wikipedia.orgmasterorganicchemistry.com For the synthesis of 4-arylpiperidines, the piperidine nitrogen can act as the nucleophile, attacking an appropriately substituted and activated benzene (B151609) ring. The success of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. masterorganicchemistry.comlibretexts.org In the context of pyridine-like heterocycles, nucleophilic attack is favored at the 2- and 4-positions due to the stabilization of the anionic intermediate by the electronegative nitrogen atom. stackexchange.com While less common for direct arylation at the 4-position of a pre-formed piperidine ring with a non-activated methoxy-substituted arene, this strategy can be employed under specific conditions or with highly activated substrates.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact and improve sustainability.

Utilization of Deep Eutectic Solvents and Solvent-Free Conditions

Deep eutectic solvents (DESs) have emerged as a green and sustainable alternative to volatile organic solvents. mdpi.comresearchgate.net These solvents are typically mixtures of two or more compounds that form a eutectic with a melting point lower than the individual components. mdpi.com DESs are often non-toxic, biodegradable, and can be prepared from renewable resources. mdpi.com They have been successfully used as both the solvent and in some cases, as an organo-catalyst, in the synthesis of various N-heterocyclic compounds. mdpi.comresearchgate.net The unique properties of DESs, such as their ability to form extensive hydrogen bond networks, can facilitate reactions and stabilize transition states. encyclopedia.pub

Solvent-free reaction conditions represent another key green chemistry approach. ajchem-a.com Carrying out reactions without a solvent minimizes waste and can sometimes lead to faster reaction times and higher yields. youtube.com For example, the synthesis of certain piperidine derivatives has been achieved under solvent-free conditions using microwave irradiation, demonstrating a more environmentally friendly and efficient process. researchgate.net

| Green Chemistry Approach | Description | Advantages | References |

| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond donors and acceptors forming a low melting point eutectic. | Non-toxic, biodegradable, renewable, can act as catalysts. | mdpi.comresearchgate.netresearchgate.netencyclopedia.pub |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with microwave or heat. | Reduced waste, potential for faster reactions and higher yields. | ajchem-a.comyoutube.comresearchgate.net |

Development of Sustainable Catalytic Systems for Piperidine Synthesis

The synthesis of piperidine rings, the core of this compound, is a major focus in the chemical industry due to their prevalence in pharmaceuticals. acs.orgnih.gov Traditional methods often rely on harsh conditions or expensive catalysts, prompting the development of more sustainable systems. Modern approaches prioritize benign conditions, high selectivity, and the use of environmentally friendly catalysts. nih.gov

A key area of innovation is the use of biocatalysts and chemo-enzymatic strategies. Nature provides highly efficient biocatalysts for creating N-heterocycles with high enantio- and regio-selectivity under mild conditions. nih.gov For instance, a versatile chemo-enzymatic method has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. acs.orgnih.gov This process can involve a one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into precisely configured piperidines. nih.gov Another biocatalytic approach involves the use of enzymes for carbon-hydrogen (C-H) oxidation, which can selectively add a hydroxyl group to a piperidine molecule, simplifying the construction of complex derivatives. news-medical.net

Beyond biocatalysis, non-metal and earth-abundant metal catalysts offer a greener alternative to precious metals like palladium. news-medical.netnih.gov Borenium ions, for example, have been used with hydrosilanes to diastereoselectively reduce substituted pyridines to piperidines under relatively mild conditions for many substrates. nih.gov Additionally, non-toxic iron complexes have been successfully employed in the reductive amination of ϖ-amino fatty acids to form piperidines, where phenylsilane (B129415) acts as a key promoter for cyclization and reduction. nih.gov Some green syntheses have even been achieved without any catalyst or solvent, such as the reaction between thiophene-2-carbaldehyde (B41791) and piperidine derivatives, which proceeds in high yield. acgpubs.org

These innovative catalytic systems represent a significant step towards more efficient, cost-effective, and environmentally responsible production of piperidine-based compounds. news-medical.net

| Catalytic System | Description | Advantages |

| Chemo-enzymatic Cascade | A one-pot system using amine oxidase and ene imine reductase to convert tetrahydropyridines to chiral piperidines. acs.orgnih.gov | High stereoselectivity, mild reaction conditions. nih.gov |

| Biocatalytic C-H Oxidation | Enzymes are used to selectively hydroxylate specific C-H bonds on the piperidine ring. news-medical.net | Simplifies the synthesis of complex molecules by avoiding multiple steps. news-medical.net |

| Borenium Ion Catalysis | Boron ions catalyze the diastereoselective reduction of pyridines using hydrosilanes. nih.gov | Provides a non-metal alternative to traditional hydrogenation catalysts. nih.gov |

| Iron Catalysis | Iron complexes catalyze the reductive amination and cyclization of amino acids to form piperidines. nih.gov | Uses an abundant, non-toxic metal; efficient for various ring sizes. nih.gov |

Atom Economy and Process Intensification in the Synthesis of this compound

Improving the efficiency and sustainability of chemical manufacturing extends beyond the catalyst to encompass the entire process design. The principles of atom economy and process intensification are central to achieving these goals.

Process Intensification (PI) involves developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. cetjournal.itmdpi.com A key strategy in PI is the "shift to continuous" manufacturing, moving away from traditional, large-scale batch reactors. cetjournal.it This can be applied to syntheses like that of this compound by using:

Continuous Stirred-Tank Reactors (CSTRs): A series of CSTRs can be used to reproduce the conditions of a semi-batch process but in a continuous flow, allowing for better temperature control and safety, especially for highly exothermic reactions. cetjournal.it

Tubular or Microreactors: These reactors feature a high surface-area-to-volume ratio, enabling superior heat exchange and precise control over reaction conditions. cetjournal.itmdpi.com This enhanced control can reduce the need for large amounts of solvent, which are often used as thermal "flywheels" in batch reactors, thereby increasing sustainability. cetjournal.it

Alternative Energy Sources: Unconventional heating methods, such as microwaves, can dramatically accelerate reaction rates. mdpi.com Similarly, ultrasonication can enhance mixing and reaction efficiency. researchgate.net

By combining a high atom-economy synthesis route with intensified process technology, the production of this compound and its derivatives can be made significantly more efficient and sustainable.

Strategies for Derivatization and Functionalization of this compound

Once synthesized, the this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. The key reactive sites are the tertiary hydroxyl group, the piperidine nitrogen, and the methoxyphenyl ring.

Chemical Transformations of the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the piperidine ring is a key functional handle. Although tertiary alcohols are generally less reactive than primary or secondary alcohols, they can undergo several important transformations. Oxidation of the tertiary alcohol to a ketone is challenging but can be achieved under specific conditions. More commonly, this group can be targeted for substitution or elimination reactions. For instance, in analogous piperidin-4-ol systems, the hydroxyl group can be involved in reactions that lead to substitution with other functional groups, though this often requires activation of the alcohol first.

Functionalization at the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a highly versatile site for derivatization. This nitrogen atom readily undergoes nucleophilic attack, making it suitable for a wide range of functionalization reactions. Common strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) or phenethyl halides) under basic conditions is a straightforward method to introduce substituents. This approach is fundamental in building more complex molecules, such as in the synthesis of dopaminergic ligands where a phenethyl group is attached to the piperidine nitrogen. nih.gov

N-Acylation: The nitrogen can be acylated using acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce a variety of N-alkyl groups.

These modifications are crucial for modulating the pharmacological properties of the molecule, as the substituent on the nitrogen often plays a key role in receptor binding. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the 2-Methoxyphenyl Ring

The 2-methoxyphenyl ring provides another avenue for structural diversification. The electron-donating methoxy (B1213986) group (-OCH3) is a powerful ortho-, para-directing group for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Potential reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric and sulfuric acid. Nitration has been successfully performed on similar phenoxyphenyl structures. cetjournal.it

Halogenation: Introduction of bromine, chlorine, or iodine using appropriate reagents.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions can sometimes be limited by the presence of the basic nitrogen atom in the piperidine ring.

Mechanistic Pathways of Piperidin-4-ol Formation Reactions

The formation of the 4-aryl-4-hydroxypiperidine scaffold is typically a multi-step process, beginning with the construction of the core piperidine ring, which is then followed by the introduction of the aryl and hydroxyl moieties.

The most direct and common method for synthesizing this compound involves the nucleophilic addition of a 2-methoxyphenyl organometallic reagent to a suitable N-protected piperidin-4-one precursor. The Grignard reaction is a classic and effective example of this transformation.

The mechanism proceeds in distinct steps:

Formation of the Nucleophile: An organomagnesium halide (Grignard reagent), specifically 2-methoxyphenylmagnesium bromide, is prepared by reacting 2-bromoanisole (B166433) with magnesium metal in an anhydrous ether solvent.

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of an N-protected piperidin-4-one. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. The N-protecting group (e.g., benzyl or Boc) is crucial to prevent the acidic N-H proton from quenching the Grignard reagent.

Protonation: A subsequent aqueous acidic workup protonates the intermediate alkoxide, yielding the final tertiary alcohol, this compound. libretexts.org

Table 1: Key Components in the Nucleophilic Addition for this compound Synthesis

| Role | Compound Name | Structure (Example) | Purpose |

|---|---|---|---|

| Electrophile | N-Benzyl-4-piperidone | C₁₂H₁₅NO | Provides the piperidine backbone and the carbonyl group for the addition reaction. |

| Nucleophile | 2-Methoxyphenylmagnesium bromide | C₇H₇BrMgO | Acts as the source of the 2-methoxyphenyl group that adds to the carbonyl carbon. |

| Solvent | Diethyl ether or THF | (C₂H₅)₂O | Anhydrous solvent required to stabilize the Grignard reagent. |

| Workup Reagent | Aqueous acid (e.g., NH₄Cl, dil. HCl) | H₃O⁺ | Protonates the intermediate magnesium alkoxide to form the final hydroxyl group. |

Elucidation of Intermediates and Transition States in Ring-Forming Reactions

The piperidin-4-one core, which serves as the key electrophile in the synthesis of the title compound, can be constructed through various ring-forming reactions. These methods involve specific intermediates and transition states that dictate the reaction's efficiency and outcome.

Two prominent methods for synthesizing the 4-piperidone (B1582916) ring are the Dieckmann condensation and the Mannich reaction.

Dieckmann Condensation : This intramolecular Claisen condensation is used to form cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For 4-piperidones, the starting material is typically a diester formed from the reaction of a primary amine with two molecules of an α,β-unsaturated ester like methyl acrylate. dtic.mil

Key Intermediate : The reaction proceeds through a stabilized enolate intermediate formed by deprotonation of the α-carbon of one ester group. This enolate then attacks the carbonyl of the second ester group in an intramolecular fashion, leading to a cyclic β-keto ester after the elimination of an alkoxide.

Mannich Reaction : This is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary amine or ammonia (B1221849) (often from ammonium acetate), and a ketone with at least two α-hydrogens (such as acetone or ethyl methyl ketone). researchgate.netasianpubs.org The reaction assembles the piperidone ring in a single pot.

Key Intermediate : The reaction first involves the formation of an iminium ion from the aldehyde and the amine. This electrophilic iminium ion is then attacked by the enol or enolate form of the ketone. A second condensation sequence involving another molecule of the aldehyde and ketone components leads to the cyclized piperidone structure.

Table 2: Comparison of Ring-Forming Reactions for Piperidin-4-one Synthesis

| Feature | Dieckmann Condensation | Mannich Reaction |

|---|---|---|

| Reaction Type | Intramolecular Claisen Condensation | Aminoalkylation / Condensation |

| Key Reactants | Diester derived from a primary amine | Aldehyde, primary amine, ketone |

| Key Intermediate | Enolate | Iminium ion |

| Typical Conditions | Strong base (e.g., NaOEt) | Often requires heating; can be acid or base-catalyzed |

| Subsequent Steps | Hydrolysis and decarboxylation required | Often directly yields the piperidone |

Reactivity Profile of the Tertiary Hydroxyl Group at the Piperidine 4-Position

The tertiary hydroxyl group at the C4 position of this compound is a key determinant of its subsequent chemical reactivity. Its behavior is characterized by transformations under acidic conditions and its general resistance to oxidation.

In the presence of a strong acid, the tertiary hydroxyl group is readily eliminated via a dehydration reaction. This transformation follows a characteristic E1 (Elimination, unimolecular) mechanism.

Protonation of the Hydroxyl Group : The oxygen atom of the hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄ or TsOH). This converts the poor leaving group, hydroxide (B78521) (-OH), into a very good leaving group, water (-OH₂⁺). libretexts.org

Formation of a Carbocation : The water molecule departs, leading to the formation of a relatively stable tertiary carbocation at the C4 position of the piperidine ring. The stability of this intermediate is enhanced by the electron-donating nature of the adjacent nitrogen and the carbon atoms of the ring.

Deprotonation and Alkene Formation : A base (which can be water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation (either C3 or C5). This results in the formation of a double bond within the ring, yielding a 4-aryl-1,2,3,6-tetrahydropyridine derivative. This elimination step is the final stage of the dehydration pathway.

The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a carbonyl compound via a skeletal rearrangement. wikipedia.orgbyjus.com The mechanism involves the formation of a carbocation followed by a 1,2-migratory shift of an alkyl or aryl group. masterorganicchemistry.com

While this compound is not a 1,2-diol, the tertiary carbocation intermediate formed during its acid-catalyzed dehydration (as described in 3.2.1) can potentially undergo a related skeletal rearrangement, known as a semipinacol rearrangement. In this scenario, one of the C-C bonds adjacent to the carbocationic center could migrate.

Potential Rearrangement Pathway : If the bond between C3 and C4 were to migrate to the C4 carbocation, it would result in a ring contraction. This would transform the six-membered piperidine ring into a five-membered pyrrolidine ring, creating a spirocyclic ketone intermediate that would ultimately lead to a rearranged product. The driving force for such a rearrangement is the formation of a highly stable oxonium ion, which is a resonance contributor of a protonated ketone. wikipedia.orgchemistrysteps.com The migratory aptitude generally follows the order of phenyl > alkyl, but in cyclic systems, stereoelectronic factors are often dominant. wikipedia.org The likelihood of this rearrangement versus simple elimination depends on the specific substrate and reaction conditions.

The reactivity of the tertiary hydroxyl group in this compound towards oxidation and reduction is limited.

Oxidation : Tertiary alcohols are generally resistant to oxidation under standard conditions using common oxidizing agents like potassium dichromate(VI) (K₂Cr₂O₇), chromic acid (H₂CrO₄), or pyridinium (B92312) chlorochromate (PCC). libretexts.orgyoutube.com This lack of reactivity is because the carbon atom bearing the hydroxyl group (the carbinol carbon) does not have a hydrogen atom attached to it. The typical mechanism for alcohol oxidation involves the removal of this hydrogen along with the hydroxyl hydrogen to form a carbonyl double bond, a process which cannot occur here. libretexts.org Oxidation is only possible under very harsh conditions that would likely cause cleavage of C-C bonds and decomposition of the molecule.

Reduction : The tertiary hydroxyl group is not a functional group that can be reduced. Alcohols are already in a reduced state compared to carbonyl compounds. Furthermore, the hydroxide ion is a very poor leaving group, making nucleophilic substitution (e.g., by a hydride) extremely unfavorable without prior activation. Therefore, the hydroxyl functionality in this compound is inert to common reducing agents like NaBH₄ or LiAlH₄.

Table 3: Reactivity Summary of the Tertiary Hydroxyl Group

| Reaction Type | Reagent(s) | Outcome for this compound | Mechanistic Reason |

|---|---|---|---|

| Dehydration | Strong acid (H₂SO₄, TsOH) | Elimination to form a tetrahydropyridine (B1245486) derivative. | Protonation of -OH creates a good leaving group (H₂O), leading to E1 elimination. libretexts.org |

| Rearrangement | Strong acid (H₂SO₄, TsOH) | Potential for semipinacol-type ring contraction. | Migration of an adjacent C-C bond to the tertiary carbocation intermediate. wikipedia.org |

| Oxidation | K₂Cr₂O₇, H₂CrO₄, PCC | No reaction. | Absence of a hydrogen atom on the carbinol carbon prevents oxidation. libretexts.org |

| Reduction | NaBH₄, LiAlH₄ | No reaction. | The hydroxyl group is already in a reduced state and is a poor leaving group. |

Chemical Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring of this compound is a secondary amine, which imparts nucleophilic and basic properties to the molecule. This allows for a range of reactions at the nitrogen center, primarily alkylation, acylation, and sulfonylation.

Nucleophilic Properties and Alkylation Reactions

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with electrophiles such as alkyl halides. The N-alkylation of 4-aryl-4-hydroxypiperidines is a common synthetic transformation. Typically, this reaction is carried out by treating the piperidine derivative with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. core.ac.uk Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

The general mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. The rate of this SN2 reaction is influenced by the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent.

Table 1: Representative N-Alkylation Reactions of this compound

| Alkylating Agent | Base | Solvent | Typical Conditions | Expected Product |

| Methyl Iodide | K₂CO₃ | DMF | Room Temperature | 1-Methyl-4-(2-methoxyphenyl)piperidin-4-ol |

| Benzyl Bromide | Et₃N | Acetonitrile | Reflux | 1-Benzyl-4-(2-methoxyphenyl)piperidin-4-ol |

| Ethyl Bromoacetate | NaHCO₃ | Ethanol | 50 °C | Ethyl 2-(4-hydroxy-4-(2-methoxyphenyl)piperidin-1-yl)acetate |

Acylation and Sulfonylation of the Secondary Amine

The secondary amine of this compound can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acylpiperidines (amides). This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl or carboxylic acid byproduct. These N-acylation reactions are generally high-yielding and proceed under mild conditions. chemicalbook.com

Similarly, sulfonylation of the piperidine nitrogen can be achieved by reacting the compound with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a suitable base. This reaction yields N-sulfonylpiperidines, which are often crystalline solids and can be used as protecting groups or as intermediates in further synthetic transformations. mdpi.com

Table 2: N-Acylation and N-Sulfonylation of this compound

| Reagent | Base | Solvent | Typical Conditions | Expected Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to Room Temp. | 1-Acetyl-4-(2-methoxyphenyl)piperidin-4-ol |

| Benzoic Anhydride | Triethylamine | THF | Room Temperature | 1-Benzoyl-4-(2-methoxyphenyl)piperidin-4-ol |

| p-Toluenesulfonyl Chloride | NaOH (aq) | Dichloromethane | Room Temperature | 1-(Tosyl)-4-(2-methoxyphenyl)piperidin-4-ol |

Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group of this compound is susceptible to electrophilic aromatic substitution reactions due to the activating effect of the methoxy group.

Regioselectivity and Directing Effects of the Methoxy Substituent

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. The inductive effect of the electronegative oxygen atom slightly deactivates the ring, but the resonance effect is dominant.

Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group. In the case of the 2-methoxyphenyl moiety, the available positions for substitution are C4 and C6 (ortho to the methoxy group) and C5 (meta to the methoxy group). The para position (C5) is already substituted by the piperidine ring. Consequently, electrophilic substitution is expected to occur primarily at the C4 and C6 positions. Steric hindrance from the adjacent piperidine ring might influence the ratio of substitution at these two positions.

Influence of the Piperidine Scaffold on Aromatic Reactivity

The piperidine scaffold itself, being an alkyl substituent on the aromatic ring, is a weak activating group and an ortho-, para-director through an inductive effect. However, its influence is generally much weaker than that of the methoxy group.

When the piperidine nitrogen is protonated or carries a strongly electron-withdrawing substituent (e.g., acyl or sulfonyl group), the nature of the piperidine substituent changes. An N-acyl or N-sulfonyl group is electron-withdrawing and would deactivate the aromatic ring towards electrophilic substitution. This deactivation would make reactions like Friedel-Crafts alkylation or acylation more challenging. The directing effect of such a deactivating group would be meta to the point of attachment. However, the powerful ortho-, para-directing effect of the methoxy group would still likely dominate the regioselectivity of the reaction.

Other Complex Mechanistic Pathways Involving the this compound Scaffold

While the primary reactivity of this compound is centered on its amine, alcohol, and aromatic functionalities, other more complex reactions can be envisaged. Under strongly acidic conditions, the tertiary alcohol is prone to dehydration. This could potentially lead to the formation of a tetrahydropyridine derivative through the elimination of water. A patent for related 4-hydroxy-piperidine derivatives mentions that at a pH of 1, undesirable dehydration to Δ³-piperidines can occur. google.com

Furthermore, in the presence of a strong acid and a suitable aldehyde or ketone, the entire scaffold could potentially undergo a Pictet-Spengler-type reaction if the conditions are harsh enough to promote cyclization onto the activated 2-methoxyphenyl ring. However, such a reaction would likely require high temperatures and strong acid catalysis.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions offer powerful synthetic routes to novel cyclic structures. While direct experimental evidence for these transformations on this compound is not extensively documented in publicly available literature, established chemical principles allow for the prediction of its reactivity in such processes.

One of the most relevant ring expansion methodologies for cyclic amino alcohols is the Tiffeneau-Demjanov rearrangement . organicreactions.orgwikipedia.orgwikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a cycloketone with an expanded ring. wikipedia.org For this compound to undergo a Tiffeneau-Demjanov-type ring expansion, it would first need to be converted to the corresponding 4-aminomethyl derivative. This precursor, upon reaction with nitrous acid, would form a diazonium salt. The subsequent loss of nitrogen gas would generate a primary carbocation, triggering a rearrangement cascade. In this cascade, one of the carbon-carbon bonds of the piperidine ring would migrate, leading to the formation of a seven-membered azepane ring.

The general mechanism, as applied to a hypothetical 4-aminomethyl-4-(2-methoxyphenyl)piperidine, is outlined below:

Diazotization: The primary amino group reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt.

Carbocation Formation: The diazonium group, being an excellent leaving group, departs as nitrogen gas, generating a highly reactive primary carbocation at the exocyclic methyl position.

Ring Expansion (Rearrangement): A carbon-carbon bond from the piperidine ring migrates to the carbocation center. This relieves ring strain and results in the formation of a more stable, ring-expanded carbocation, in this case, a seven-membered azepane intermediate. The migration of the carbon bearing the 2-methoxyphenyl group would likely be favored due to the electronic stabilization of the resulting carbocation by the adjacent oxygen atom of the methoxy group.

Product Formation: The resulting carbocation is then quenched by water to yield a hydroxylated azepane derivative, or it may undergo elimination to form an unsaturated azepine.

A summary of the hypothetical Tiffeneau-Demjanov ring expansion is presented in the table below.

| Reaction | Reactant | Reagents | Proposed Intermediate | Potential Product(s) |

| Tiffeneau-Demjanov Ring Expansion | 4-(Aminomethyl)-4-(2-methoxyphenyl)piperidin-4-ol | NaNO₂, HCl (aq) | Azepane carbocation | Hydroxylated azepane, Unsaturated azepine |

Elimination Reactions Leading to Unsaturated Piperidine Derivatives

The tertiary alcohol functionality of this compound makes it susceptible to elimination reactions, specifically dehydration, to form unsaturated piperidine derivatives. This type of reaction is typically catalyzed by strong acids. masterorganicchemistry.com

The acid-catalyzed dehydration of a tertiary alcohol generally proceeds through an E1 mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a tertiary carbocation at the C4 position of the piperidine ring. This carbocation is stabilized by the electron-donating nature of the adjacent nitrogen atom and the methoxy-substituted phenyl ring.

Following the formation of the carbocation, a proton is abstracted from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid used). This leads to the formation of a double bond within the piperidine ring, yielding a tetrahydropyridine derivative. In the case of this compound, the elimination of a proton from either C3 or C5 would lead to the formation of 4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

It is noted in the literature that the dehydration of 4-hydroxypiperidines to Δ³-piperidines can be an undesirable side reaction during their synthesis in acidic conditions (pH < 2). google.com This underscores the feasibility of this transformation under appropriate acidic conditions.

The conditions for the acid-catalyzed dehydration of this compound can be summarized as follows:

| Reaction | Reactant | Reagents/Conditions | Proposed Intermediate | Product |

| Acid-Catalyzed Dehydration | This compound | Strong acid (e.g., H₂SO₄, H₃PO₄), Heat | 4-(2-Methoxyphenyl)piperidin-4-yl cation | 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine |

The synthesis of 1,2,3,6-tetrahydropyridine (B147620) derivatives is a common objective in organic synthesis, as these structures serve as versatile intermediates for the preparation of other functionalized piperidines. organic-chemistry.org While the dehydration of this compound represents a direct route to such a compound, other synthetic strategies, such as the Heck reaction or Diels-Alder reactions, are also employed for the synthesis of tetrahydropyridines with various substitution patterns. organic-chemistry.org

Conformational Analysis and Dynamics

Rotational Barriers and Conformational Flexibility of the 2-Methoxyphenyl Group

Theoretical investigations on anisole (B1667542) itself have shown that the rotation around the C(aryl)-O bond is a well-studied phenomenon. ibm.comacs.org The preferred conformation is typically planar, with the methoxy group in the plane of the benzene ring, due to favorable electronic delocalization. The barrier to rotation, forcing the methoxy group into a perpendicular orientation, is influenced by steric and electronic factors. For anisole, this barrier is modest. However, the presence of a bulky substituent, such as the piperidin-4-ol ring at the ortho position, is expected to significantly influence this rotational freedom.

In the case of this compound, the piperidine ring introduces considerable steric hindrance, which would likely increase the energy barrier for the rotation of the 2-methoxyphenyl group. The interplay between the steric bulk of the piperidine ring and the electronic effects of the methoxy group would dictate the preferred dihedral angle and the energy required for rotation. It is plausible that the molecule adopts a conformation where the methoxyphenyl group is twisted out of the plane of the piperidine ring to minimize steric clashes. The exact rotational energy profile would require dedicated quantum mechanical calculations, such as a relaxed potential energy surface scan, to be accurately determined.

| Parameter | Description | Expected Influence on this compound |

| Torsional Angle (C-C-O-C) | The dihedral angle defining the orientation of the methoxy group relative to the phenyl ring. | The steric bulk of the piperidine ring at the ortho position is expected to favor a non-planar conformation. |

| Rotational Energy Barrier | The energy required to rotate the methoxyphenyl group around the C(aryl)-C(piperidinyl) bond. | Expected to be higher than in unsubstituted anisole due to steric hindrance from the piperidine ring. |

Computational Studies of Stereoisomers and Their Stability

The stereochemistry of this compound is centered around the C4 carbon of the piperidine ring. The 2-methoxyphenyl group can exist in either an axial or an equatorial position relative to the piperidine ring, leading to two primary stereoisomers. Computational studies on analogous 4-phenylpiperidine (B165713) compounds have provided a framework for understanding the relative stabilities of these conformers. nih.gov

For 4-phenylpiperidine analgesics, molecular mechanics calculations have shown that the phenyl equatorial conformation is generally preferred. nih.gov However, the energy difference between the axial and equatorial conformers can be small, and in some cases, the axial conformer can be significantly populated. nih.gov The preference is a balance between steric interactions and, in some cases, favorable intramolecular interactions.

In this compound, the equatorial conformer is anticipated to be more stable due to the minimization of 1,3-diaxial interactions between the bulky 2-methoxyphenyl group and the axial hydrogens on the piperidine ring. However, the presence of the ortho-methoxy group could introduce additional interactions. For instance, a potential hydrogen bond between the hydroxyl group at C4 and the oxygen of the methoxy group in the axial conformer could provide a stabilizing effect. The relative energies of the axial and equatorial conformers would need to be calculated using methods like Density Functional Theory (DFT) to obtain a quantitative understanding.

| Stereoisomer | Description | Expected Relative Stability | Key Factors |

| Equatorial Conformer | The 2-methoxyphenyl group occupies an equatorial position on the piperidine ring. | Generally expected to be the more stable conformer. | Minimization of 1,3-diaxial steric strain. |

| Axial Conformer | The 2-methoxyphenyl group occupies an axial position on the piperidine ring. | Generally expected to be less stable. | Significant 1,3-diaxial interactions. Potential for stabilizing intramolecular hydrogen bonding. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights that are not accessible from static computational models.

MD simulations can track the movements of every atom in the molecule, revealing its conformational flexibility and the nature of its interactions with its environment. For this compound, an MD simulation would illustrate the dynamic equilibrium between the axial and equatorial conformers of the 2-methoxyphenyl group, as well as the puckering of the piperidine ring.

Furthermore, these simulations are invaluable for understanding how the molecule interacts with other molecules, such as solvent molecules or potential biological targets. By analyzing the trajectories from an MD simulation, one can identify persistent hydrogen bonds, van der Waals contacts, and other non-covalent interactions that are crucial for its chemical and biological activity. While specific MD studies on this compound are not documented, the methodologies are well-established for similar small molecules. nih.govnih.gov

The solvent environment can have a profound impact on the conformational preferences and reactivity of a molecule. MD simulations explicitly including solvent molecules can capture these effects. For this compound, the polarity of the solvent would influence the relative stability of the axial and equatorial conformers. A polar solvent might stabilize the conformer with a larger dipole moment.

Moreover, the solvent can mediate intermolecular interactions and affect the energy barriers of chemical reactions. By running MD simulations in different solvents, it is possible to predict how the conformational landscape and reactivity of this compound would change in various chemical environments. Differentiable simulation techniques are also emerging as a powerful tool to refine force fields for such studies. rsc.org

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the formation of this compound.

A key synthetic route to this compound involves the Grignard reaction of a 2-methoxyphenylmagnesium halide with a suitable 4-piperidone precursor. researchgate.net Quantum chemical calculations, typically using DFT, can be employed to model this reaction. These calculations can identify the structures of the transition states, which are the highest energy points along the reaction coordinate, and the reaction intermediates.

| Reaction Step | Computational Insight | Significance |

| Grignard Reagent Addition | Characterization of the transition state for the C-C bond formation. | Understanding the activation energy and the factors influencing the reaction rate. |

| Stereochemical Outcome | Calculation of the energy difference between pathways leading to axial vs. equatorial alcohol products. | Predicting the major stereoisomer formed during the synthesis. |

| Protonation of Alkoxide | Modeling the final workup step to yield the tertiary alcohol. | Confirming the stability of the final product. |

Elucidation of Catalyst-Substrate Interactions in Synthetic Pathways

Computational and theoretical studies are instrumental in providing a molecular-level understanding of the reaction mechanisms involved in the synthesis of complex molecules like this compound. While specific computational studies focusing exclusively on the synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous synthetic transformations. These studies help in elucidating the intricate interactions between catalysts and substrates, which are crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity.

A primary synthetic route to 4-aryl-piperidin-4-ols involves the addition of an aryl organometallic reagent, such as a Grignard reagent, to a suitable piperidin-4-one precursor. Computational studies, particularly using Density Functional Theory (DFT), have been pivotal in unraveling the mechanisms of such reactions.

Mechanism of Grignard Addition to Carbonyls

DFT calculations have been employed to investigate the mechanism of the stereoselective addition of Grignard reagents to carbonyl compounds. nih.gov These studies have revealed that the reaction can proceed through various pathways, with the structure of the transition state being a key determinant of the reaction outcome. For instance, investigations into the reaction of methylmagnesium chloride with formaldehyde (B43269) have suggested a reaction path involving the coordination of the carbonyl compound to the magnesium atoms of a dimeric Grignard reagent. nih.gov The transition state for the addition step involves an interaction between an alkyl group bonded to a vicinal magnesium atom and the carbonyl carbon, leading to the formation of the new carbon-carbon bond. nih.gov This model aligns with the known aggregated nature of Grignard reagents and their high reactivity towards carbonyls. nih.gov

The reaction can proceed through either a concerted polar mechanism, involving a four-centered transition state with simultaneous formation of the O-Mg and C-C bonds, or a stepwise single electron transfer (SET) process. nih.gov The preferred pathway is influenced by factors such as the steric bulk of the alkyl group. nih.gov

Catalytic Enantioselective Additions

In the context of producing chiral piperidine derivatives, computational studies on enantioselective catalytic additions are particularly insightful. For example, the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents, catalyzed by a chiral copper(I) complex, has been studied computationally to understand the origins of reactivity and enantioselectivity. nih.gov Such studies can model the interaction of the in situ-formed N-acylpyridinium salt with the Grignard reagent in the presence of the chiral catalyst. nih.gov These models help in predicting which diastereomeric transition state is lower in energy, thus explaining the observed enantioselectivity.

Similarly, DFT calculations have been used to shed light on the copper-catalyzed nucleophilic 1,4-dearomatization of pyridinium salts using Grignard reagents. acs.org These computational investigations provide detailed insights into the reaction mechanism, including the rate-limiting steps and the factors controlling regio- and enantioselectivity. acs.org

Influence of Catalysts and Additives on Stereoselectivity

Computational studies have also been crucial in understanding the role of catalyst-substrate chelation in controlling the stereochemical outcome of addition reactions. For instance, in the diastereoselective addition of Grignard reagents to β-hydroxy ketones, DFT calculations have shown that the Lewis acidity of a chelated magnesium alkoxide can be modulated by the choice of the halide in the Grignard reagent. nih.gov This tuning of Lewis acidity influences the geometry of the transition state and, consequently, the diastereoselectivity of the reaction. nih.gov Such findings are highly relevant for the synthesis of substituted piperidin-4-ols where control of stereochemistry at the C4 position is desired.

The table below summarizes key findings from computational studies on reactions analogous to the synthesis of this compound.

| Reaction Type | Catalyst/Reagent System | Computational Method | Key Insights into Catalyst-Substrate Interaction |

| Grignard addition to carbonyls | Methylmagnesium chloride / Formaldehyde | B3LYP DFT | Elucidation of a dimeric Grignard reagent pathway with a four-centered transition state; distinction between polar and SET mechanisms. nih.gov |

| Enantioselective dearomative alkylation | Grignard reagents / Chiral Copper(I) complex | DFT | Provides understanding of the origin of reactivity and enantioselectivity through modeling of catalyst-substrate complexes and transition states. nih.gov |

| Copper-catalyzed 1,4-dearomatization | Grignard reagents / Chiral Copper catalyst | DFT | Elucidation of the reaction mechanism, regio- and enantioselectivity, and identification of rate-limiting steps through analysis of transition state energies. acs.org |

| Diastereoselective Grignard addition | Alkyl magnesium halides / β-hydroxy ketones | DFT | Demonstration of how the halide in the Grignard reagent can tune the Lewis acidity of a chelated magnesium alkoxide, thereby controlling diastereoselectivity. nih.gov |

| Iron-catalyzed cross-coupling | Aryl Grignard reagent / Iron-bisphosphine complex | DFT | Identification of the active iron species and elucidation of a FeI/FeII/FeIII catalytic cycle involving radical intermediates. nih.gov |

Advanced Characterization and Structural Analysis of 4 2 Methoxyphenyl Piperidin 4 Ol and Its Derivatives

X-ray Crystallography and Solid-State Structural Investigations

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, Halogen Bonding)

The supramolecular architecture of 4-(2-methoxyphenyl)piperidin-4-ol and its derivatives is dictated by a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and, in relevant derivatives, halogen bonding. These interactions are crucial in determining the crystal packing and can influence the physicochemical properties of the compounds.

π-Stacking: The presence of the 2-methoxyphenyl group introduces the possibility of π-π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules and contribute to the stabilization of the crystal structure. The specific geometry of the stacking, whether face-to-face or offset, depends on the electronic nature and steric hindrance of the substituents on the aromatic ring. In many arylpiperazine and related heterocyclic systems, π-π stacking is a recurrent motif that influences the solid-state architecture. mdpi.comrsc.org For example, in some arylpiperazine derivatives, the aromatic moiety has been shown to engage in π–π stacking interactions with aromatic amino acid residues in receptor binding pockets, highlighting the biological relevance of this interaction. mdpi.comnih.gov Theoretical calculations, such as DFT, can be employed to evaluate the energetic contribution of these π-stacking interactions. rsc.org

The following table summarizes the key intermolecular interactions observed in related structures, which can be extrapolated to this compound and its derivatives.

| Interaction Type | Donor/Acceptor Groups | Typical Geometry | Reference |

| Hydrogen Bonding | O-H (donor), N (acceptor) | Linear | researchgate.net |

| N-H (donor), O (acceptor) | Linear to slightly bent | researchgate.net | |

| π-Stacking | Phenyl ring ↔ Phenyl ring | Parallel-displaced or T-shaped | mdpi.comrsc.org |

| Halogen Bonding | C-X (X=Cl, Br, I) (donor), O/N (acceptor) | Linear | N/A |

Supramolecular Synthons and Co-crystal Formation

The predictable and reliable formation of specific intermolecular interactions, known as supramolecular synthons, is a cornerstone of crystal engineering. For this compound, the combination of hydrogen bond donors (N-H, O-H) and acceptors (O of methoxy (B1213986), N, O of hydroxyl) provides a versatile platform for the formation of robust supramolecular synthons.

The most prominent synthons expected for this molecule and its derivatives involve hydrogen bonds. For example, the self-assembly of piperidine-4-ol molecules can lead to the formation of centrosymmetric tetramers through a combination of O–H···N and N–H···O hydrogen bonds. researchgate.net This R2,2(8) graph set motif is a common feature in the crystal structures of related compounds.

The ability of this compound to form these predictable synthons makes it a prime candidate for co-crystal formation. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds. researchgate.net By selecting appropriate co-formers, which are molecules with complementary hydrogen bonding sites, it is possible to systematically modify the physicochemical properties of the parent compound, such as solubility, stability, and melting point. researchgate.netnih.gov

For instance, carboxylic acids are excellent co-formers for piperidine-containing molecules due to the high propensity of forming robust charge-assisted hydrogen bonds between the protonated piperidine (B6355638) nitrogen and the carboxylate group of the acid. uky.edu The interaction between an amide and a carboxylic acid to form an amide-acid supramolecular heterosynthon is another well-established strategy in co-crystal design. mdpi.com

The formation of co-crystals can be achieved through various methods, including solution-based techniques and solid-state grinding. nih.gov The resulting co-crystals can exhibit different crystal packing and, consequently, altered physical properties compared to the pure components.

The table below illustrates potential supramolecular synthons that could be exploited in the co-crystal design of this compound.

| Synthon Type | Interacting Moieties | Expected Graph Set | Reference |

| Homosynthon | Piperidine-OH --- Piperidine-N | R2,2(8) | researchgate.net |

| Heterosynthon | Piperidine-N+H --- Carboxylate-O- | R2,2(8) | uky.edu |

| Heterosynthon | Piperidine-OH --- Carboxylic Acid-O | D | mdpi.com |

| Heterosynthon | Amide --- Carboxylic Acid | R2,2(8) | mdpi.com |

Advanced Chromatographic and Separation Methodologies

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

Since this compound is a chiral molecule, the separation of its enantiomers is crucial for pharmacological studies and for ensuring the quality of enantiomerically pure products. Chiral chromatography is the most effective method for achieving this separation. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

The choice of the CSP is critical and often involves screening a variety of commercially available chiral columns based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution.

For piperidine derivatives, kinetic resolution using chiral bases or enzymes followed by chromatographic separation of the resulting diastereomers is a common strategy. whiterose.ac.uknih.gov Alternatively, direct enantioselective separation of the racemic mixture on a chiral column can be performed. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the two main techniques employed for chiral separations. SFC, in particular, can offer advantages in terms of speed and reduced solvent consumption. nih.gov

The assessment of enantiomeric purity is typically expressed as enantiomeric excess (e.e.) or enantiomeric ratio (e.r.), which can be accurately determined from the peak areas of the two enantiomers in the chromatogram.

Hyphenated Techniques for Impurity Profiling and Quantitative Analysis

Hyphenated chromatographic techniques, which couple a separation method with a spectroscopic detector, are indispensable for the comprehensive analysis of pharmaceutical compounds like this compound. These techniques are vital for identifying and quantifying impurities, degradation products, and metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for this purpose. nih.gov It combines the high separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This allows for the detection and identification of impurities even at very low levels. By analyzing the mass-to-charge ratio (m/z) of the eluting compounds, it is possible to determine their molecular weights and, through fragmentation analysis (MS/MS), to elucidate their structures. nih.gov This is crucial for establishing impurity profiles in drug development and for quality control. nih.gov

For quantitative analysis, a validated HPLC method with a suitable detector is required. While UV detection is common, compounds lacking a strong chromophore, which can be the case for some piperidine derivatives, may require alternative detection methods. researchgate.netepa.gov Charged Aerosol Detection (CAD) is a universal detection method that can be used for the quantification of compounds that are not UV-active. researchgate.netepa.gov

The table below summarizes the application of hyphenated techniques for the analysis of this compound.

| Technique | Detector | Application | Reference |

| LC-MS | Mass Spectrometer | Impurity identification and structural elucidation | nih.gov |

| LC-MS/MS | Tandem Mass Spectrometer | Structural characterization of impurities and metabolites | nih.gov |

| HPLC-UV | UV-Vis Detector | Quantitative analysis of UV-active compounds | N/A |

| HPLC-CAD | Charged Aerosol Detector | Quantitative analysis of non-UV-active compounds | researchgate.netepa.gov |

Research Applications and Synthetic Utility of 4 2 Methoxyphenyl Piperidin 4 Ol in Chemical Synthesis

Role as a Versatile Chemical Building Block for Complex Architectures

The inherent reactivity of the hydroxyl and secondary amine groups, coupled with the steric and electronic influence of the 2-methoxyphenyl substituent, allows 4-(2-Methoxyphenyl)piperidin-4-ol to serve as a versatile starting point for the construction of intricate molecular frameworks. Piperidin-4-ones, closely related precursors, are recognized as valuable building blocks for a wide array of chemical structures including nitrogen heterocycles, bicyclic systems like bispidines, and spiro compounds googleapis.com.

Precursor in the Synthesis of Quinolizidine and Other Polycyclic Systems

The synthesis of piperidine (B6355638) and quinolizidine alkaloids is a significant area of organic chemistry ntu.edu.sg. The piperidine ring system is a fundamental component of numerous alkaloids and pharmacologically active compounds researchgate.net. While direct synthesis of quinolizidine systems from this compound is not extensively detailed in readily available literature, the general synthetic strategies for piperidine synthesis, such as intramolecular cyclization cascades, highlight the potential for such transformations nih.gov. The strategic placement of functional groups on the piperidine ring is crucial for constructing these more complex polycyclic architectures. The hydroxyl group in this compound, for instance, can be used as a handle for further chemical manipulation and ring-forming reactions essential for building polycyclic systems.

Intermediate in the Formation of Advanced Heterocyclic Scaffolds (e.g., quinazolines, pyrazolopyrimidines)

The piperidine moiety is a key structural element in a variety of advanced heterocyclic scaffolds with significant biological activities.

Quinazolines: The quinazoline core is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antitumor and antimalarial properties . The synthesis of quinazolines often involves the reaction of anthranilic acid derivatives with various reagents researchgate.net. While direct conversion of this compound to a quinazoline is not a common route, piperidine-containing fragments are often incorporated into quinazoline structures to modulate their pharmacological properties. For example, novel quinazoline derivatives bearing triazole-acetamides have been synthesized and evaluated for their cytotoxic potential nih.gov. The synthesis of such complex molecules often involves multi-step processes where a piperidine-containing intermediate could be utilized.

Pyrazolopyrimidines: Pyrazolopyrimidines are another class of heterocyclic compounds with important pharmacological activities nanobioletters.com. Several synthetic routes to pyrazolopyrimidine derivatives have been developed, often involving the reaction of aminopyrazoles with various reagents nanobioletters.com. The incorporation of a piperidine ring, such as the one in this compound, can be achieved through nucleophilic substitution reactions. For instance, the synthesis of 1-(1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperidin-4-ol demonstrates the integration of a piperidin-4-ol moiety into a pyrazolopyrimidine scaffold nih.gov. This highlights the potential of this compound to serve as a precursor for novel pyrazolopyrimidine derivatives.

| Heterocyclic Scaffold | Synthetic Precursors | Key Reactions |

| Quinazolines | Anthranilic acid, 2-Aminobenzamide | Cyclization, Condensation |

| Pyrazolopyrimidines | Aminopyrazoles, Malononitrile derivatives | Cyclocondensation, Nucleophilic Substitution |

Contributions to Ligand Design and Coordination Chemistry

The structural features of this compound make it an attractive scaffold for the design of novel ligands with potential applications in coordination chemistry and pharmacology.

Development of Novel Ligands Utilizing the Piperidin-4-ol Moiety